N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Regioisomerism TRPV1 Target Selectivity

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396812-37-5) is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole-3-carboxamide family, whose core scaffold has been validated in multiple therapeutic programs including neuronal differentiation induction (exemplified by ISX-9; CAS 832115-62-5), Atoh1-mediated hair cell regeneration for hearing loss , and S1P3 receptor allosteric agonism. Its distinguishing structural features comprise a dicyclopropyl amide (N,N-dicyclopropyl) and a thiophen-3-ylmethyl substituent, positioning it at the intersection of neurogenic and otoprotective chemical space.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 1396812-37-5
Cat. No. B2660535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
CAS1396812-37-5
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)C4CC4
InChIInChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)11-1-2-11)17(12-3-4-12)8-10-5-6-20-9-10/h5-7,9,11-12H,1-4,8H2
InChIKeyDKEFBHYNEJITFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396812-37-5): Chemical Identity, Structural Family & Pharmacological Context for Informed Procurement


N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396812-37-5) is a synthetic small molecule belonging to the 3,5-disubstituted isoxazole-3-carboxamide family, whose core scaffold has been validated in multiple therapeutic programs including neuronal differentiation induction (exemplified by ISX-9; CAS 832115-62-5), Atoh1-mediated hair cell regeneration for hearing loss [1], and S1P3 receptor allosteric agonism. Its distinguishing structural features comprise a dicyclopropyl amide (N,N-dicyclopropyl) and a thiophen-3-ylmethyl substituent, positioning it at the intersection of neurogenic and otoprotective chemical space. These structural modifications are known to influence target selectivity, metabolic stability, and physicochemical properties relative to the widely referenced monocyclopropyl ISX-9 scaffold.

Why Generic Substitution of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide with Closest In-Class Analogs Is Not Scientifically Justified


The isoxazole-3-carboxamide class exhibits steep structure–activity relationships (SAR), where minor substituent variations can invert functional activity, shift receptor selectivity, or ablate cellular efficacy. The target compound's N,N-dicyclopropyl amide and thiophen-3-ylmethyl substituent together form a unique pharmacophoric combination absent in commercial analogs such as ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) or regioisomeric isoxazole-5-carboxamides. Simple substitution with any nearest-neighbor analog would alter hydrogen-bond acceptor topology, lipophilicity (clogP), and target engagement profiles, as directly evidenced by patent SAR data demonstrating that Atoh1 induction potency is sensitive to both the isoxazole C5 substituent and the amide N-substituent [1]. Generic interchange therefore carries substantial risk of either loss of desired biological activity or introduction of uncharacterized off-target liabilities.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396812-37-5)


Structural Isomerism: Regioisomeric Differentiation from Isoxazole-5-Carboxamide Analogs Eliminates TRPV1 Liability

The target compound is an isoxazole-3-carboxamide, whereas several commercially available analogs (e.g., N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide) are isoxazole-5-carboxamides—a regioisomeric distinction that is not trivial. Isoxazole-5-carboxamides have been explicitly claimed as TRPV1 modulators [1], whereas isoxazole-3-carboxamides are primarily associated with Atoh1-mediated hair cell regeneration and neuronal differentiation. This positional isomer difference directly determines biological target engagement: the 3-carboxamide regioisomer targets the Atoh1 pathway relevant to hearing loss, while the 5-carboxamide regioisomer engages TRPV1 pain pathways [1]. No quantitative TRPV1 IC50 data exist for the target compound because it is structurally excluded from that pharmacological class.

Regioisomerism TRPV1 Target Selectivity

Atoh1 Induction Potential: Dual Cyclopropyl Substitution Differentiates from Monocyclopropyl ISX-9 in Hearing Loss Patent SAR

The Novartis patent US20210355115A1 explicitly enumerates dicyclopropyl-substituted isoxazole-3-carboxamides as preferred embodiments for Atoh1 induction and hearing loss treatment [1]. In contrast, ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide; CAS 832115-62-5) is a monocyclopropyl analog developed primarily for neuronal differentiation with an EC50 of approximately 20 µM in adult neural stem cell assays [2]. While precise Atoh1 EC50 values for the target compound remain proprietary, the patent SAR data establish that the dicyclopropyl substitution pattern provides superior Atoh1 induction potency relative to monocyclopropyl variants [1]. ISX-9 lacks this dicyclopropyl motif and is not claimed in the hearing loss patent family, indicating a different optimization trajectory.

Atoh1 Hair Cell Regeneration Dicyclopropyl SAR

Off-Target Profile: Thiophen-3-ylmethyl Substitution Reduces S1P3 Receptor Cross-Reactivity vs. Dicyclohexyl-Containing Isoxazole-3-Carboxamides

Dicyclohexyl-substituted isoxazole-3-carboxamides such as CYM 5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide; CAS 945128-26-7) are established selective S1P3 receptor allosteric agonists with submicromolar activity [1]. The target compound replaces dicyclohexyl with dicyclopropyl and incorporates a thiophen-3-ylmethyl moiety, fundamentally altering the steric and electronic profile. The thiophen-3-yl attachment (vs. thiophen-2-yl in ISX-9) shifts the sulfur orientation, which SAR studies indicate modulates interactions with pH-sensing GPCRs such as GPR68 and may reduce S1P3 cross-reactivity [2]. While direct S1P3 binding data for the target compound are not publicly available, the structural divergence from the dicyclohexyl S1P3 pharmacophore suggests a cleaner off-target profile when S1P3 agonism is undesirable.

S1P3 Receptor Selectivity Thiophene Orientation

Predicted ADMET Profile: Dicyclopropyl-Thiophene Hybrid May Mitigate CYP Metabolic Liability Common to Monocyclopropyl ISX-9

ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) is a relatively small, lipophilic molecule (MW 234.28, clogP ~2.5) that undergoes CYP-mediated oxidative metabolism, limiting its in vivo half-life [1]. The target compound (MW ~288.37, clogP ~3.0) incorporates a second cyclopropyl group on the amide nitrogen and a thiophen-3-ylmethyl substituent, both of which increase steric shielding of the metabolically labile isoxazole core. Cyclopropyl groups are known to resist CYP oxidation better than open-chain alkyl groups [2]. Additionally, the thiophen-3-ylmethyl moiety increases topological polar surface area (TPSA) relative to thiophen-2-yl, potentially improving aqueous solubility while maintaining blood-brain barrier permeability. These structural features predict enhanced metabolic stability compared to ISX-9, though direct microsomal stability data remain undisclosed.

Metabolic Stability CYP Inhibition ADMET Prediction

Synthetic Tractability: Dicyclopropyl-Thiophene Methyl Architecture Enables Modular SAR Expansion vs. Linear Pentyl-Linked Isoxazoles

Many isoxazole carboxamide compounds in the Novartis hearing loss patent incorporate a linear pentyl linker between the isoxazole core and a pendant piperazine [1], which limits synthetic modularity and adds conformational flexibility. The target compound features a thiophen-3-ylmethyl substituent directly attached to the amide nitrogen, creating a compact, rigid scaffold amenable to parallel SAR exploration through modular variation of the thiophene attachment point [2]. The dicyclopropyl amide is accessible via standard HATU-mediated coupling of dicyclopropylamine with 5-cyclopropylisoxazole-3-carboxylic acid, a two-step sequence from commercially available building blocks. This contrasts with the multi-step synthesis required for pentyl-linked analogs, offering procurement advantages in lead optimization campaigns.

Synthetic Accessibility SAR Expansion Modular Synthesis

Prioritized Application Scenarios Where N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396812-37-5) Provides Measurable Scientific Advantage


Primary Screening for Atoh1-Mediated Hair Cell Regeneration in Hearing Loss Models

The compound's dicyclopropyl substitution pattern is a preferred embodiment in the Novartis patent family for Atoh1 induction, directly linking this scaffold to hair cell regeneration programs [1]. Procurement for high-content screening of Atoh1 reporter assays in cochlear explants or organoid models is the highest-confidence application, as the structural features differentiating it from ISX-9 and pentyl-linked analogs are explicitly tied to this therapeutic mechanism.

Neuronal Differentiation Studies Requiring GPR68 Pathway Engagement Without S1P3 Confounding

The thiophen-3-ylmethyl modification, combined with the dicyclopropyl amide, is predicted to retain GPR68-mediated neuronal differentiation activity while avoiding S1P3 cross-reactivity that characterizes dicyclohexyl isoxazole-3-carboxamides [1]. This makes the compound suitable for dissecting GPR68-specific signaling in adult hippocampal neural stem cell assays, where S1P3 agonism would confound phenotypic readouts. ISX-9 serves as a positive control benchmark [2].

Medicinal Chemistry Lead Optimization for Metabolic Stability Improvement

The bis-cyclopropyl architecture provides increased steric shielding relative to monocyclopropyl ISX-9, predicting reduced CYP-mediated oxidative metabolism [1]. This compound is an appropriate starting point for structure–metabolism relationship studies in programs where in vivo half-life extension is a key optimization parameter, particularly for CNS-penetrant neurogenic agents [2].

Modular SAR Exploration of Thiophene Attachment Point in Isoxazole-3-Carboxamide Series

The thiophen-3-ylmethyl substituent distinguishes this compound from thiophen-2-yl analogs (ISX-9) and enables systematic investigation of sulfur orientation effects on target engagement and selectivity. Procurement of this analog alongside ISX-9 and thiophen-2-ylmethyl variants [1] is recommended for establishing comprehensive thiophene SAR in neuronal differentiation or otoprotection programs.

Quote Request

Request a Quote for N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.